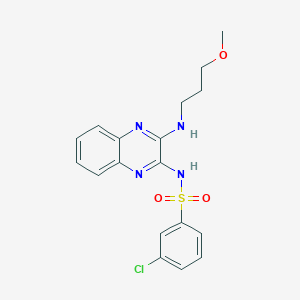

3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

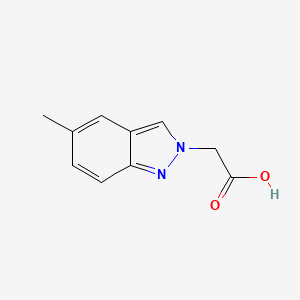

This compound is a quinoxaline derivative with the molecular formula C18H19ClN4O3S . Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiproliferative, hypoglycemic, antiviral, cytotoxic, antithrombotic, anti-HIV, and anti-inflammatory effects .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via various methods. Some of these include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline ring attached to a benzenesulfonamide group via a nitrogen atom. It also has a 3-methoxypropyl group attached to the quinoxaline ring .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions, including diazotization, nitration, oxidation, and substitution reactions. They can also undergo reduction, condensation, cyclization, and alkylation reactions .Physical and Chemical Properties Analysis

The average mass of this compound is 406.887 Da, and its monoisotopic mass is 406.086639 Da .Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Evaluation of Quinolinylazo-N-pyrimidinyl Benzenesulfonamide Derivatives Compounds combining the quinoline and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant activity against Gram-positive bacteria, indicating the potential of sulfonamide derivatives in antimicrobial drug development (Biointerface Research in Applied Chemistry, 2019).

Green Synthesis of Novel Quinoxaline Sulfonamides with Antibacterial Activity A green synthesis approach was utilized to create quinoxaline sulfonamides that showed antibacterial activities against Staphylococcus spp. and Escherichia coli. This study highlights the potential of quinoxaline sulfonamides in developing new antibacterial agents (Research on Chemical Intermediates, 2017).

Anticancer Research

Anticancer Agent Chloroquinoxaline Sulfonamide The crystal structure and properties of an anticancer agent, chloroquinoxaline sulfonamide, were investigated, providing insights into its mechanism of action at the molecular level. Such research underscores the importance of structural analysis in drug development (Acta Crystallographica Section C-crystal Structure Communications, 1994).

Catalysis and Synthetic Applications

pH-Regulated Transfer Hydrogenation of Quinoxalines with a Cp*Ir–diamine Catalyst in Aqueous Media This study demonstrated the use of a Cp*Ir–diamine catalyst for the selective transfer hydrogenation of quinoxalines, showcasing the potential of sulfonamide derivatives in catalytic applications and organic synthesis (Tetrahedron, 2011).

Herbicide Development

The Mode of Action of Chlorsulfuron A New Herbicide for Cereals

Research into the metabolism of chlorsulfuron, a benzenesulfonamide derivative, by plants reveals the biological basis for its selective herbicidal action on cereals, indicating the agricultural applications of sulfonamide derivatives (Pesticide Biochemistry and Physiology, 1982).

Future Directions

Properties

IUPAC Name |

3-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3S/c1-26-11-5-10-20-17-18(22-16-9-3-2-8-15(16)21-17)23-27(24,25)14-7-4-6-13(19)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHMONXAAYXZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)

![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)

![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2462571.png)

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)

![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)